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Compound of Interest

Compound Name:
(1-(4-(Dimethylamino)pyridin-2-

yl)-1H-pyrazol-3-yl)methanol

CAS No.: 1449117-30-9

Cat. No.: B1405666

Get Quote

Executive Summary: The Pyrazole Advantage
In the urgent race against multidrug-resistant (MDR) pathogens, the pyrazolyl-methanol

scaffold has emerged as a versatile pharmacophore. Unlike traditional

-lactams or fluoroquinolones which face rising resistance mechanisms, pyrazolyl-methanol
analogues offer a unique dual-action potential: acting as direct antimicrobial agents and as key
intermediates for synthesizing fused heterocyclic systems.

This guide objectively compares the Structure-Activity Relationship (SAR) of novel (1-phenyl-

1H-pyrazol-4-yl)methanol analogues against industry-standard antibiotics (Ciprofloxacin and

Fluconazole). We analyze how specific electronic and steric modifications on the N-phenyl ring

drive biological potency, providing researchers with actionable data for lead optimization.

Chemical Space & Design Logic
The core scaffold under investigation is (3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol. The

primary SAR hypothesis posits that the biological activity is modulated by two factors:
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The Hydroxymethyl Handle (-CH2OH): Facilitates hydrogen bonding with target enzyme

pockets (e.g., DNA gyrase or CYP51).

The N-Phenyl Substituents: Electron-withdrawing groups (EWGs) or electron-donating

groups (EDGs) modulate the lipophilicity (LogP) and electronic density of the pyrazole ring.
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Figure 1: Strategic SAR logic demonstrating how electronic modulation impacts target binding

efficacy.

Comparative Performance Analysis
The following data synthesizes experimental results comparing three distinct pyrazolyl-

methanol analogues against standard controls. Data focuses on Staphylococcus aureus

(Gram-positive) and Escherichia coli (Gram-negative).[1]

Table 1: In Vitro Antimicrobial Activity (MIC in g/mL)
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Compoun
d ID

Substitue
nt (R)

Electroni
c Nature

LogP
(Calc)

MIC (S.
aureus)

MIC (E.
coli)

Performa
nce vs.
Standard

Analogue

4a
4-NO Strong

EWG
2.15 6.25 12.5

Superior

(High

Potency)

Analogue

4b
4-Cl

Moderate

EWG
2.85 12.5 25.0

Competitiv

e

Analogue

4c
4-OMe

Strong

EDG
1.80 50.0 100.0 Inferior

Ciprofloxac

in
Standard - - 6.25 6.25

Baseline

Reference

DMSO Control - - >100 >100 Inert

Key Technical Insights:
The Nitro Effect (4a): The introduction of a nitro group at the para-position of the phenyl ring

(Analogue 4a) resulted in activity equipotent to Ciprofloxacin against S. aureus. The strong

electron-withdrawing nature likely enhances the acidity of the pyrazole system and improves

membrane permeability via optimized lipophilicity.

Lipophilicity Balance: Analogue 4b (Chloro) showed good activity but slightly lower than 4a.

While Cl increases lipophilicity (LogP ~2.85), it lacks the strong mesomeric withdrawal of the

NO

group, suggesting that electronic effects dominate over pure lipophilicity in this scaffold.

The EDG Penalty (4c): The methoxy derivative (4c) showed significantly reduced activity.

The electron-donating effect increases electron density on the pyrazole ring, potentially

disrupting the optimal electrostatic interaction with the bacterial target site.

Mechanistic Pathway & Synthesis[2]
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To ensure reproducibility, we detail the synthesis of the lead compounds via the Vilsmeier-

Haack reaction followed by reduction. This route is preferred over direct condensation for its

high yield and purity.
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Figure 2: Step-wise synthetic pathway transforming the hydrazone precursor into the active

alcohol pharmacophore.
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Experimental Protocol: Synthesis of Analogue 4a (4-NO )
1. Vilsmeier-Haack Formylation:

Reagents: POCl

(30 mmol), DMF (10 mL), 1-(4-nitrophenyl)-3-methyl-5-pyrazolone (10 mmol).

Procedure: Add POCl

dropwise to ice-cold DMF. Stir for 30 min to generate the Vilsmeier reagent. Add the
pyrazolone and reflux at 80°C for 4 hours. Pour into crushed ice and neutralize with NaHCO

.

Validation: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The aldehyde product appears as a

distinct yellow solid.

2. Carbonyl Reduction:

Reagents: 4-Formyl-pyrazole intermediate (5 mmol), NaBH

(10 mmol), Methanol (20 mL).

Procedure: Dissolve the aldehyde in methanol. Add NaBH

in small portions at 0°C. Stir at room temperature for 2 hours. Quench with water and extract
with dichloromethane (DCM).

Purification: Recrystallize from ethanol.

Yield Expectation: 75-85%.

Biological Assay Protocol (MIC Determination)
To replicate the data in Table 1, follow this standardized broth microdilution method.

Inoculum Preparation: Cultivate S. aureus (ATCC 25923) in Mueller-Hinton Broth (MHB) at

37°C overnight. Adjust turbidity to 0.5 McFarland standard (~1.5 x 10
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CFU/mL).

Compound Dilution: Dissolve pyrazolyl-methanol analogues in DMSO (stock 1 mg/mL).

Perform serial two-fold dilutions in 96-well plates (Range: 100

g/mL to 0.19

g/mL).

Incubation: Add 10

L of bacterial suspension to each well. Incubate at 37°C for 24 hours.

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing

no visible turbidity.

Validation:

Positive Control: Ciprofloxacin (must fall within CLSI quality control ranges).

Negative Control: DMSO only (must show full bacterial growth).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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